molecular formula C20H15ClN4O5 B11696694 3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide

3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11696694
M. Wt: 426.8 g/mol
InChI Key: MHYLKVHDOLALSC-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzohydrazide core linked to a methoxy and nitropyridinyl-substituted phenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and an aldehyde derivative of 3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and methoxy derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitropyridinyl and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
  • 3-chloro-6-methoxy-N’-{(E)-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-benzothiophene-2-carbohydrazide

Uniqueness

3-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15ClN4O5

Molecular Weight

426.8 g/mol

IUPAC Name

3-chloro-N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C20H15ClN4O5/c1-29-18-9-13(11-23-24-20(26)14-3-2-4-15(21)10-14)5-7-17(18)30-19-8-6-16(12-22-19)25(27)28/h2-12H,1H3,(H,24,26)/b23-11+

InChI Key

MHYLKVHDOLALSC-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.